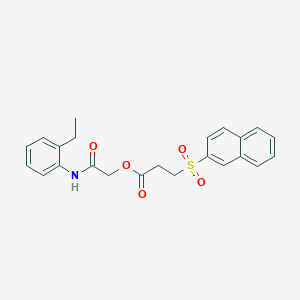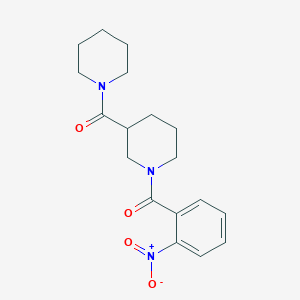
1-(1-Naphthoyl)-4-(2-nitrobenzyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Naphthoyl)-4-(2-nitrobenzyl)piperazine, commonly known as NAP, is a chemical compound that belongs to the family of piperazine derivatives. NAP has gained significant attention in recent years due to its potential therapeutic applications in various fields of science, including medicinal chemistry, pharmacology, and neurobiology.
作用機序
The exact mechanism of action of NAP is not fully understood. However, it is believed that NAP acts on the central nervous system by modulating the activity of various neurotransmitters, including dopamine, serotonin, and gamma-aminobutyric acid (GABA). NAP has also been shown to activate the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which plays a crucial role in cell survival and proliferation.
Biochemical and Physiological Effects:
NAP has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that NAP can inhibit the growth of cancer cells and reduce the replication of viral and bacterial pathogens. In vivo studies have shown that NAP can reduce anxiety-like behavior, improve cognitive function, and enhance neurogenesis.
実験室実験の利点と制限
One of the main advantages of using NAP in lab experiments is its high purity and stability. NAP is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using NAP is its potential toxicity, which requires careful handling and storage.
将来の方向性
There are several future directions for the research on NAP. One area of interest is the development of NAP-based drugs for the treatment of various diseases, including cancer, viral infections, and neurological disorders. Another area of interest is the investigation of the molecular mechanisms underlying the neuroprotective and neuroregenerative properties of NAP. Additionally, the potential use of NAP as a diagnostic tool for various diseases is also an area of interest for future research.
Conclusion:
In conclusion, NAP is a promising compound with potential therapeutic applications in various fields of science. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of NAP have been discussed in this paper. Further research on NAP is needed to fully understand its potential as a therapeutic agent and diagnostic tool.
合成法
The synthesis of NAP involves the reaction of 1-naphthoyl chloride with 2-nitrobenzylamine in the presence of a base. The reaction yields NAP as a white solid with a melting point of 114-116°C. The purity of NAP can be determined by high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).
科学的研究の応用
The potential therapeutic applications of NAP have been extensively studied in various fields of science. In medicinal chemistry, NAP has been investigated for its anticancer, antiviral, and antibacterial properties. In pharmacology, NAP has been shown to have anxiolytic, antipsychotic, and antidepressant effects. In neurobiology, NAP has been studied for its neuroprotective and neuroregenerative properties.
特性
分子式 |
C22H21N3O3 |
|---|---|
分子量 |
375.4 g/mol |
IUPAC名 |
naphthalen-1-yl-[4-[(2-nitrophenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C22H21N3O3/c26-22(20-10-5-8-17-6-1-3-9-19(17)20)24-14-12-23(13-15-24)16-18-7-2-4-11-21(18)25(27)28/h1-11H,12-16H2 |
InChIキー |
RSMVEYQASCDOBT-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=CC=C2[N+](=O)[O-])C(=O)C3=CC=CC4=CC=CC=C43 |
正規SMILES |
C1CN(CCN1CC2=CC=CC=C2[N+](=O)[O-])C(=O)C3=CC=CC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methylbenzoyl)-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B229439.png)
![2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 1-[(diphenylacetyl)amino]-5-oxopyrrolidine-3-carboxylate](/img/structure/B229442.png)

![4-Nitrobenzyl 5-(dibenzo[b,d]furan-3-ylamino)-5-oxopentanoate](/img/structure/B229445.png)
![2-Fluorobenzyl 4-(dibenzo[b,d]furan-3-ylamino)-4-oxobutanoate](/img/structure/B229446.png)
![N-[[amino(pyridin-4-yl)methylidene]amino]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B229448.png)
![2-{[4-(4-Morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}-1-phenylethanone thiosemicarbazone](/img/structure/B229450.png)
![2-[2,4-dioxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B229452.png)
![1-{[1-(3-Nitrobenzoyl)-3-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B229465.png)

![Biphenyl-4-yl{4-[(4-nitrophenyl)carbonyl]piperazin-1-yl}methanone](/img/structure/B229468.png)
methanone](/img/structure/B229470.png)
methanone](/img/structure/B229471.png)
![3,4-dihydroisoquinolin-2(1H)-yl{1-[(4-nitrophenyl)sulfonyl]piperidin-3-yl}methanone](/img/structure/B229473.png)